molecular formula C10H10O3 B11967072 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 96543-89-4

1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one

Katalognummer: B11967072
CAS-Nummer: 96543-89-4
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: KAVOCUHQVRBQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE is an organic compound that belongs to the family of benzodioxoles It is characterized by a benzodioxole ring substituted with a methyl group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 6-methylbenzo[1,3]dioxole with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Vergleich Mit ähnlichen Verbindungen

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE can be compared with other similar compounds, such as:

    1,1-bis-(6-methyl-benzo[1,3]dioxol-5-yl)-ethane: This compound has a similar benzodioxole structure but with two benzodioxole rings attached to an ethane moiety.

    2-[2-(6-methyl-benzo[1,3]dioxol-5-yl)-acetyl]-thiophene-3-sulfonic acid: This compound contains a benzodioxole ring substituted with a thiophene and sulfonic acid group.

The uniqueness of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE lies in its specific substitution pattern and the presence of the ethanone moiety, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

96543-89-4

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

1-(6-methyl-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C10H10O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4H,5H2,1-2H3

InChI-Schlüssel

KAVOCUHQVRBQAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1C(=O)C)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.